molecular formula C15H21N5O3 B2902861 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034478-77-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2902861
CAS No.: 2034478-77-6
M. Wt: 319.365
InChI Key: IZENKOCYQTXRCL-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide: is a synthetic compound with a complex molecular structure It features a cyclopropyl group attached to an imidazole ring, which is further connected to a piperazine ring substituted with an ethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound in the presence of a transition metal catalyst.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the imidazole and piperazine intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups in the piperazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide
  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide

Comparison

  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to the presence of the piperazine ring with dioxo and carboxamide functionalities, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs.
  • The cyclopropyl and imidazole moieties are common features, but the variations in the substituents on the piperazine ring and other parts of the molecule can lead to differences in pharmacokinetic properties and biological activities.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-2-18-9-10-20(14(22)13(18)21)15(23)17-6-8-19-7-5-16-12(19)11-3-4-11/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENKOCYQTXRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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